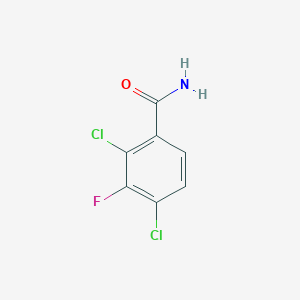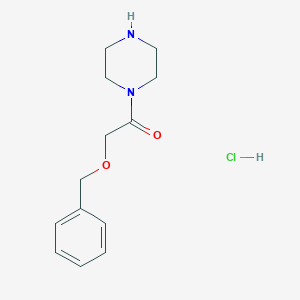
2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride
Vue d'ensemble
Description
2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride, also known as Boc-PipH-Cl or carbobenzoxy piperazinyl ethanone hydrochloride, is a chemical compound with the molecular formula C13H19ClN2O2. It is structurally related to a class of compounds known as piperazine derivatives, which have a wide range of biological activities .
Applications De Recherche Scientifique
Development and Pharmacology
2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride is a chemical compound with potential implications in various fields of scientific research. Although specific studies directly addressing this compound were not found, insights can be drawn from research on structurally related compounds and their applications in medicinal chemistry and pharmacology.
Piperazine derivatives, such as this compound, are central to the design of drugs due to their versatile pharmacological properties. These compounds are known for their roles in developing antipsychotic, antidepressant, anticancer, anti-inflammatory, and antiviral drugs, reflecting the broad therapeutic potential of the piperazine scaffold (Rathi et al., 2016). The presence of a piperazine core in a compound suggests its potential application in addressing central nervous system disorders, among other health conditions.
Antimicrobial Applications
Research on oxazolidinone, a class related to piperazine derivatives, indicates significant antibacterial activities against Gram-positive bacteria, showcasing the potential of related compounds in combating antimicrobial resistance (Phillips & Sharaf, 2016). This suggests that modifications to the piperazine structure, such as in this compound, could yield new antimicrobial agents.
Neuropharmacological Effects
Piperazine and its analogues have been investigated for their neuropharmacological effects, including anxiolytic-like activity, which is mediated by the opioid system (Strub et al., 2016). This opens avenues for the research of this compound in similar contexts, potentially contributing to the development of new treatments for anxiety and related disorders.
Role in Drug Development
Given the wide range of biological actions associated with piperazine derivatives, such as anti-cancer, antibacterial, antifungal, and anti-inflammatory effects (Bukhari et al., 2022), compounds like this compound are valuable in drug discovery and development. They serve as lead compounds for the synthesis of new medications, emphasizing the importance of structural modifications to enhance therapeutic efficacy.
Mécanisme D'action
Target of Action
It’s worth noting that piperazine derivatives, which this compound is a part of, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Based on the known activities of similar piperazine derivatives, it can be inferred that the compound might interact with its targets, possibly dopamine and serotonin receptors, leading to changes in neurotransmitter levels .
Biochemical Pathways
Given the potential targets, it’s plausible that the compound could influence pathways related to neurotransmission, particularly those involving dopamine and serotonin .
Result of Action
Based on the known activities of similar piperazine derivatives, it can be inferred that the compound might lead to changes in neurotransmitter levels, potentially influencing neuronal activity .
Analyse Biochimique
Biochemical Properties
2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect metabolic flux and metabolite levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade, leading to a reduction in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, which are crucial for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant adverse effects. At higher doses, toxic or adverse effects may be observed. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic use .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially influencing metabolic flux and metabolite levels. Understanding these interactions is crucial for elucidating the compound’s role in metabolism and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy as a therapeutic agent .
Propriétés
IUPAC Name |
2-phenylmethoxy-1-piperazin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(15-8-6-14-7-9-15)11-17-10-12-4-2-1-3-5-12;/h1-5,14H,6-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLKSLDWOVXVEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)COCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





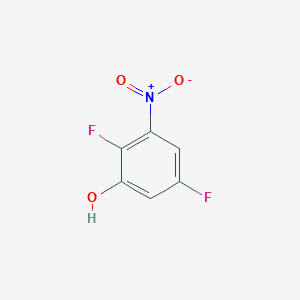
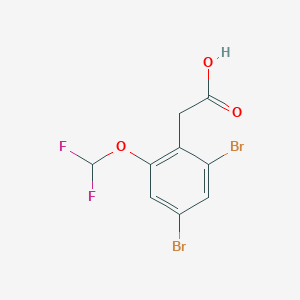
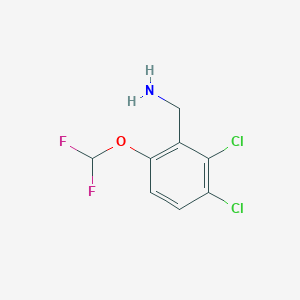



![Methanone, [4-(2-methoxyphenyl)-1-piperazinyl]-3-piperidinyl-](/img/structure/B1413348.png)

